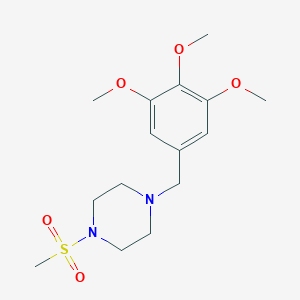
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptyl-4-(2-fluorobenzoyl)piperazine, commonly known as CPP, is a chemical compound that has been widely studied for its potential therapeutic uses in various fields of medicine. CPP is a piperazine derivative that has been shown to have a range of biological effects, including analgesic, anxiolytic, and anticonvulsant properties. In
作用機序
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal excitability. CPP has been shown to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability. This may underlie its analgesic, anxiolytic, and anticonvulsant properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the threshold for pain perception, reduce anxiety-like behavior, and decrease the severity of seizures in animal models. Additionally, CPP has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
実験室実験の利点と制限
CPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. Additionally, CPP has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, there are also some limitations to using CPP in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on CPP. One area of interest is the development of more selective modulators of the GABAergic system, which could lead to the development of more effective and safer drugs for the treatment of pain, anxiety, and epilepsy. Additionally, there is interest in exploring the potential use of CPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in exploring the potential use of CPP as a research tool for the study of the GABAergic system and other neurotransmitter systems.
合成法
CPP can be synthesized using a variety of methods, including the reaction of piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic uses in various fields of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. CPP has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders. Additionally, CPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
分子式 |
C18H25FN2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(4-cycloheptylpiperazin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2 |
InChIキー |
ROOJYESJHAPVLX-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
正規SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)


![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)



![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)

